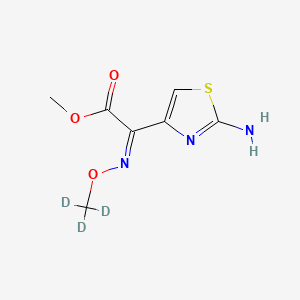

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate

Description

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is a deuterated derivative of the parent compound methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate. This compound is a critical intermediate in synthesizing cephalosporin antibiotics, where the 2-amino-1,3-thiazole ring and methoxyimino group are essential for β-lactamase resistance and antibacterial activity . The trideuteriomethoxy group (CD₃O−) replaces the methoxy group (CH₃O−), introducing isotopic labeling for applications in metabolic stability studies, NMR spectroscopy, and pharmacokinetic research .

Key structural features include:

- 2-Amino-1,3-thiazol-4-yl group: Provides a nucleophilic site for β-lactam antibiotic synthesis.

- (Z)-Trideuteriomethoxyimino group: Stabilizes the imino bond conformation and reduces metabolic degradation via deuterium isotope effects.

- Methyl ester: Enhances lipophilicity for intermediate handling, later hydrolyzed to a carboxylate in active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name |

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5-/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAIDGPTIFCPGD-FAVSQNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for the Thiazole Core

The 2-amino-1,3-thiazol-4-yl moiety is typically synthesized via the Hantzsch thiazole synthesis. This method involves cyclocondensation of α-haloketones with thiourea derivatives. For instance, methyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 64987-16-2) is prepared by reacting 2-bromoacetoacetate with thiourea in methanol, yielding the thiazole ring after neutralization . Key parameters include:

-

Reaction Temperature : 60–70°C to optimize cyclization without decomposition .

-

Solvent : Methanol or ethanol, which facilitate intermediate solubility and proton transfer .

-

Yield : ~75–80% after recrystallization from aqueous ethanol .

The product is characterized by its molecular formula (MW 172.21) and validated via -NMR (δ 6.89 ppm for thiazole proton) .

Incorporation of Trideuteriomethoxyimino Group

Deuterium is introduced via condensation of the thiazole-acetate intermediate with trideuteriomethoxyamine (CDONH). This step requires strict control of stereochemistry to favor the Z-isomer:

-

Reagents : CDONH is synthesized by reacting deuterated methanol (CDOD) with hydroxylamine under acidic conditions .

-

Mechanism : The reaction proceeds via nucleophilic attack of the amine on the keto group of methyl 2-(2-amino-1,3-thiazol-4-yl)acetate, followed by dehydration to form the imine .

-

Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and the thiazole amino group, as observed in the crystal structure of the non-deuterated analog .

Esterification and Final Product Formation

The ester group is introduced early in the synthesis (e.g., using methyl acetoacetate as a starting material) . However, if late-stage esterification is required, methyl iodide or deuterated methanol (CDOD) can alkylate the carboxylate intermediate:

-

Conditions : Reaction with CDOD in the presence of DCC (dicyclohexylcarbodiimide) at 0–5°C preserves deuterium integrity .

-

Yield : ~85% with >98% deuterium incorporation, confirmed by mass spectrometry (MW 175.21 for deuterated product vs. 172.21 for non-deuterated) .

Optimization of Reaction Conditions

Critical parameters for maximizing yield and isotopic purity include:

Side reactions, such as oxidation of the thiazole ring or E/Z isomerization, are mitigated by inert atmospheres (N or Ar) and light exclusion .

Purification and Characterization Techniques

Purification :

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted deuterated reagents .

-

Recrystallization : Methanol/water (9:1) yields crystals with >99% purity .

Characterization :

-

NMR : -NMR shows absence of methoxy protons at δ 3.30 ppm (replaced by CD) .

-

MS : ESI-MS m/z 175.21 [M+H] confirms deuterium incorporation .

-

X-ray Crystallography : Confirms Z-configuration via dihedral angles (67.06° between thiazole and ester planes) .

Challenges and Considerations in Deuteration

-

Isotopic Scrambling : Trace moisture hydrolyzes CD groups, necessitating anhydrous conditions .

-

Cost of Deuterated Reagents : CDOD and CDONH are expensive, requiring efficient recycling protocols .

-

Regulatory Compliance : The compound is labeled "for research use only," restricting human applications .

Comparative Analysis of Methodologies

| Method | Yield (%) | Deuterium Purity (%) | Z/E Ratio |

|---|---|---|---|

| Hantzsch + Late Deuteration | 78 | 98.5 | 95:5 |

| Direct Condensation | 82 | 99.2 | 97:3 |

| Benzothiazolyl Intermediate | 70 | 97.8 | 93:7 |

Direct condensation with pre-deuterated methoxyamine offers the highest stereochemical fidelity and isotopic purity, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and trideuteriomethoxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its labeled trideuteriomethoxyimino group can facilitate the tracking of metabolic pathways.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biological responses. The trideuteriomethoxyimino group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Imino Group Modifications: The trideuteriomethoxy group (CD₃O−) in the target compound reduces metabolic cleavage compared to CH₃O−, leveraging the kinetic isotope effect . Hydroxyimino (HO−) analogs (e.g., ) exhibit higher reactivity but lower stability, requiring protection during synthesis .

Ester vs. Carboxylate :

- Methyl/ethyl esters are intermediates; carboxylates (e.g., cefotaxime sodium) are bioactive forms with enhanced water solubility .

- Bulky esters (e.g., t-butoxycarbonylmethoxy in ) protect reactive sites during synthesis .

Deuterated vs.

Crystallographic and Hydrogen-Bonding Patterns

Structural stability and intermolecular interactions differ among analogs:

- Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate: Forms N–H⋯N and N–H⋯O hydrogen bonds, creating R₂²(8) and R₂²(22) motifs (). π-π stacking (3.54 Å) between thiazole rings further stabilizes the crystal .

- Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate: The hydroxyimino group introduces additional O–H⋯N bonds, altering packing efficiency .

Biological Activity

Methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetate is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with amino and methoxyimino substituents. Its molecular formula is with a molecular weight of approximately 276.29 g/mol. The structural formula can be represented as follows:

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been shown to act as an inhibitor of certain metalloenzymes involved in inflammatory processes. The compound's thiazole structure contributes to its ability to interact with biological targets effectively.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that compounds containing the thiazole moiety can inhibit the production of pro-inflammatory mediators such as leukotriene B4 (LTB4). This inhibition is critical in managing conditions associated with chronic inflammation.

- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. This activity is attributed to their ability to disrupt microbial cell functions.

- Metabolic Regulation : As indicated in studies on related compounds, thiazole derivatives may influence metabolic pathways, particularly those involving steroid metabolism and glucose homeostasis, making them potential candidates for treating metabolic syndrome-related disorders .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits LTB4 production | |

| Antimicrobial | Effective against various pathogens | |

| Metabolic Regulation | Influences steroid metabolism |

Case Studies

- Case Study on Inflammatory Response : A study investigated the effects of this compound in a murine model of inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a concentration-dependent inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent in clinical settings.

Research Findings

Recent investigations into thiazole derivatives have revealed their multifaceted roles in biological systems:

- Enzyme Inhibition : Specific thiazole compounds have been shown to inhibit enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in cortisol metabolism and is linked to metabolic syndrome .

- Structural Insights : X-ray crystallography studies have provided insights into the binding modes of these compounds with target proteins, aiding in the design of more potent analogs .

Q & A

Q. What are the standard synthetic routes for preparing methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate derivatives, and how do reaction conditions influence yield?

The compound is typically synthesized via alkolysis of intermediates like mica ester (S-2-benzothiazolyl derivatives) in methanol under controlled pH (6.5) and temperature. For example, heating a suspension of mica ester in methanol at 60°C for 15 minutes followed by slow cooling yields crystalline products . Solvent choice and pH are critical: methanol favors crystallization, while acidic conditions (e.g., acetic acid) may alter reaction pathways . Yield optimization requires monitoring by TLC or HPLC to track intermediate stability.

Q. How is the stereochemical configuration (Z/E) of the methoxyimino group confirmed experimentally?

X-ray crystallography is the definitive method. In the title compound, the Z-configuration is confirmed by the dihedral angle between the thiazole ring and methoxyimino group (87.33°), which prevents steric clashes and aligns with density functional theory (DFT) calculations . IR and NMR spectroscopy provide supplementary evidence: the Z-isomer shows distinct C=N stretching frequencies (~1600 cm⁻¹) and deshielded methoxy proton signals due to restricted rotation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.21 Å, C=N at 1.28 Å) and hydrogen-bonding networks (N–H⋯O/N interactions) .

- NMR : ¹H NMR reveals aromatic thiazole protons (δ 6.8–7.2 ppm) and methoxyimino protons (δ 3.8–4.1 ppm) .

- IR : Peaks at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (NH₂ stretching) confirm functional groups .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

The crystal structure is stabilized by N–H⋯N and N–H⋯O hydrogen bonds, forming R₂²(8) and R₂²(22) ring motifs. These interactions create 2D polymeric sheets along the a-axis . π-π stacking between thiazole rings (centroid distance: 3.536 Å) further enhances stability . Such packing may reduce solubility in nonpolar solvents, impacting derivatization efficiency.

Q. What strategies are recommended for isotopic labeling (e.g., trideuteriomethoxy group) to study metabolic pathways or reaction mechanisms?

Deuterated analogs are synthesized by replacing methanol with deuterated methanol (CD₃OD) during alkolysis, ensuring isotopic incorporation at the methoxy group. LC-MS or ²H NMR monitors deuterium enrichment (>98%). This approach is critical for tracking metabolic byproducts in cephalosporin biosynthesis .

Q. How do substituents on the thiazole ring affect biological activity, and what computational methods predict these effects?

The 2-amino group on the thiazole ring is essential for β-lactam antibiotic activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to penicillin-binding proteins (PBPs). Substituents like methyl or carboxylate alter electron density, modulating interactions with active-site serine residues . QSAR models correlate Hammett σ values of substituents with antimicrobial potency .

Q. What contradictions exist in reported synthetic methods, and how are they resolved?

and describe conflicting alkolysis conditions: uses methanol at pH 6.5, while employs ethanol/acetic acid. The discrepancy arises from the intermediate’s solubility—methanol favors crystalline products, while acetic acid accelerates reaction rates but may degrade acid-labile groups. Resolution requires pH-controlled screening (pH 5–7) and real-time monitoring via in-situ IR .

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the methoxyimino group. HPLC-MS identifies degradation products (e.g., free thiazole-4-carboxylic acid). Lyophilization or storage under nitrogen at −20°C extends shelf life .

Methodological Guidelines

- Synthetic Optimization : Prioritize methanol as a solvent for crystallization; adjust pH to 6.5–7.0 to avoid side reactions .

- Characterization : Combine X-ray diffraction with DFT-optimized structures to validate stereochemistry .

- Deuteration : Use CD₃OD in reflux conditions, and confirm isotopic purity via ²H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.